molecular formula C10H13BrO B178157 4-Bromo-2-tert-butylphenol CAS No. 10323-39-4

4-Bromo-2-tert-butylphenol

Cat. No. B178157
Key on ui cas rn: 10323-39-4
M. Wt: 229.11 g/mol
InChI Key: IKMJSWBFODAWTC-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a solution of 2-tert-butylphenol (250 g, 1.67 mol) in CH3CN (1500 mL) was added NBS (300 g, 1.67 mol) at room temperature. After addition, the mixture was stirred at room temperature overnight and then the solvent was removed. Petroleum ether (1000 mL) was added, and the resulting white precipitate was filtered off. The filtrate was concentrated under reduced pressure to give the crude 2-tert-butyl-4-bromophenol (380 g), which was used without further purification.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:19])C(=O)C1>CC#N>[C:1]([C:5]1[CH:10]=[C:9]([Br:19])[CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
300 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1500 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Petroleum ether (1000 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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